MFCD01649839
Description
MFCD01649839 is a chemical compound primarily utilized in coordination chemistry and catalysis. Such compounds are critical in transition metal-catalyzed reactions, including cross-coupling and hydrogenation processes .
Key inferred properties of this compound include:
- Functional groups: Likely contains a boronic acid (-B(OH)₂) or phosphine-alkene hybrid moiety, based on its association with catalysis and ligand design .
- Applications: Used in synthesizing pharmaceuticals, agrochemicals, and advanced materials due to its ability to stabilize metal centers and modulate reactivity .
- Synthesis: Presumed to involve palladium- or nickel-catalyzed reactions, common in organoboron chemistry .
Properties
IUPAC Name |
3-chloro-4-(2-hydroxyethylamino)-1-(2-methylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-4-2-3-5-9(8)16-12(18)10(14)11(13(16)19)15-6-7-17/h2-5,15,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJWSSPWQMKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01649839 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD01649839 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are often analyzed using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
MFCD01649839 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in biological assays and as a tool to study biochemical pathways.
Industry: It is used in the production of various industrial products and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD01649839 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved are studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD01649839, we compare it with three structurally or functionally analogous compounds: CAS 1046861-20-4 (boronic acid derivative), CAS 905306-69-6 (pyridine-based amine), and CAS 1761-61-1 (bromo-substituted aromatic compound).
Table 1: Structural and Physical Properties
Key Findings:
Structural Similarity :
- CAS 1046861-20-4 shares the highest structural similarity with this compound (inferred via boronic acid functionality), enabling comparable roles in cross-coupling reactions .
- CAS 1761-61-1, a bromo-aromatic compound, diverges in function but aligns in green chemistry applications due to efficient catalytic cycles .
Functional Divergence :
- Catalytic Efficiency : this compound and CAS 1761-61-1 exhibit high catalytic yields (≥98%), outperforming CAS 905306-69-6 (69% yield) .
- Solubility : CAS 905306-69-6’s higher solubility (0.687 mg/mL) enhances its utility in aqueous-phase reactions, whereas this compound’s moderate solubility suggests compatibility with organic solvents .
Synthetic Accessibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
